Structural Differentiation via Halogen-Specific Enzyme Interactions: Bromine vs. Fluorine in p300/CBP HAT Inhibition
The 5-bromo substituent on the indene ring is hypothesized to exploit a larger hydrophobic pocket within the p300/CBP HAT domain compared to the smaller fluorine atom in the clinical candidate A-485. While A-485 (a fluoro-substituted spiro oxazolidinedione) exhibits an IC₅₀ of 0.184 µM against its target [1], the bromine atom's increased polarizability and larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) offer the potential for enhanced halogen bonding and steric complementarity. Direct binding data for this specific compound is not yet publicly available, but this structural rationale underpins its procurement as a distinct chemical probe for exploring halogen-dependent SAR in HAT active sites.
| Evidence Dimension | Halogen size and polarizability (theoretical) vs. target potency (empirical for comparator) |
|---|---|
| Target Compound Data | 5-Bromo substitution (van der Waals radius ~1.85 Å); quantitative potency data not available in public domain. |
| Comparator Or Baseline | A-485 (5-Fluoro spiro oxazolidinedione); van der Waals radius ~1.47 Å; IC₅₀ = 0.184 µM (p300 HAT inhibition assay) [1]. |
| Quantified Difference | Potency difference unknown; structural difference is a 26% increase in halogen radius. |
| Conditions | Theoretical structural comparison; A-485 IC₅₀ measured in a p300 HAT in vitro enzymatic assay [1]. |
Why This Matters
For medicinal chemistry teams, selecting the bromo analog over the fluoro benchmark enables exploration of distinct halogen-binding modes that can dramatically alter selectivity and potency profiles, a decision that cannot be made by simply reordering a fluoro compound.
- [1] Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. Molecules, 2021, 26(11), 3162. Table 2 (A-485 activity data). View Source
